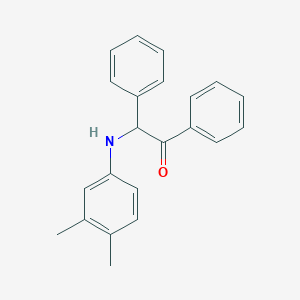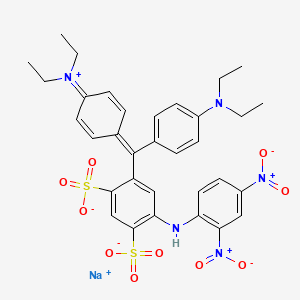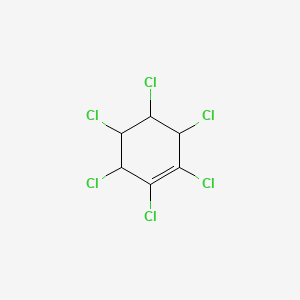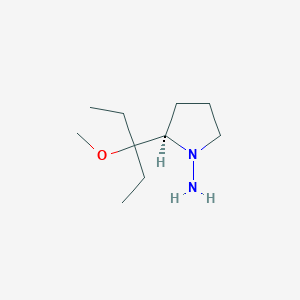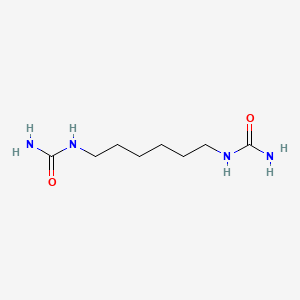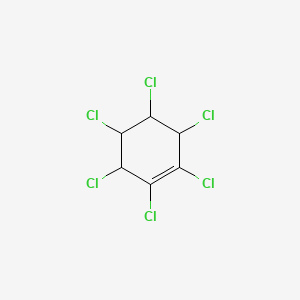
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.198. It is commonly used as a pesticide and insecticide due to its ability to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented in publicly accessible sources. Generally, industrial synthesis would involve large-scale chemical reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.
Aplicaciones Científicas De Investigación
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its inhibitory action on acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized as a pesticide and insecticide in agricultural practices.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles, paralysis, and ultimately death of the insect .
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide used in agriculture.
Uniqueness
(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methoxy and dioxocyclohexa groups contribute to its effectiveness as an acetylcholinesterase inhibitor, making it a potent pesticide .
Propiedades
Número CAS |
50827-62-8 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO5/c1-11-10(14)16-5-6-3-7(12)4-8(15-2)9(6)13/h3-4H,5H2,1-2H3,(H,11,14) |
Clave InChI |
DQMFQXYZUBWVFV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OCC1=CC(=O)C=C(C1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



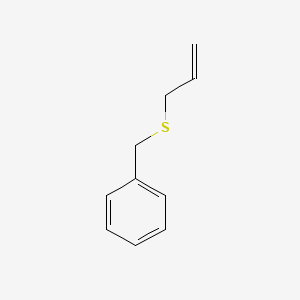


![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
